molecular formula C22H25NO B1389072 N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine CAS No. 1040685-07-1

N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine

Cat. No.: B1389072
CAS No.: 1040685-07-1
M. Wt: 319.4 g/mol
InChI Key: JIUFUTXZTFFQEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine typically involves the reaction of 4-(sec-butoxy)aniline with 2-(1-naphthyl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce reduced amine derivatives .

Scientific Research Applications

N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are not well-characterized in the literature .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine
  • N-[4-(Methoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine
  • N-[4-(Ethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine

Uniqueness

N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine is unique due to the presence of the sec-butoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkoxy groups .

Properties

IUPAC Name

4-butan-2-yloxy-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c1-3-17(2)24-21-13-11-20(12-14-21)23-16-15-19-9-6-8-18-7-4-5-10-22(18)19/h4-14,17,23H,3,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUFUTXZTFFQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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